2-(2-Methylphenoxy)propanoyl chloride
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Overview
Description
“2-(2-Methylphenoxy)propanoyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .
Molecular Structure Analysis
The InChI code for “2-(2-Methylphenoxy)propanoyl chloride” is 1S/C11H13ClO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Selective Protection and Deprotection of Functionalities : A study by Ramesh, Bhat, and Chandrasekaran (2005) discusses using propargyloxycarbonyl chloride, a related compound, for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This research offers a new protection strategy for simultaneous protection of amine and alcohol groups, with the potential for selective deprotection later on (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Phenolic Compounds : Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which can be linked to the application of related compounds in the synthesis of natural product derivatives and pharmaceuticals (Ren et al., 2021).
Effects on Muscle Chloride Channel Conductance : Carbonara et al. (2001) explored how modifications in the chemical structure of related compounds, like 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, affect biological activity, specifically their interaction with muscle chloride channels (Carbonara et al., 2001).
Environmental Presence and Impact : A study by Kimura et al. (2014) discusses the detection of 2-Phenoxyethanol (a compound structurally similar to 2-(2-Methylphenoxy)propanoyl chloride) in river waters, highlighting the environmental impact and the need for monitoring these compounds (Kimura et al., 2014).
Synthesis and Characterization : The synthesis of related compounds like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, as described by Zhang Dan-shen (2009), is crucial for developing new pharmaceuticals and chemical intermediates (Zhang Dan-shen, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULJDOZDDVXLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566868 |
Source
|
Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)propanoyl chloride | |
CAS RN |
63986-71-0 |
Source
|
Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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